molecular formula C10H6ClNO2 B1457158 5-Chloroisoquinoline-1-carboxylic acid CAS No. 1179149-33-7

5-Chloroisoquinoline-1-carboxylic acid

Cat. No. B1457158
M. Wt: 207.61 g/mol
InChI Key: LXMZDKJEIQAZIM-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-1-carboxylic acid is an organic compound with the CAS Number: 1179149-33-7 . It has a molecular weight of 207.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Chloroisoquinoline-1-carboxylic acid is 1S/C10H6ClNO2/c11-8-3-1-2-7-6 (8)4-5-12-9 (7)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 5-Chloroisoquinoline-1-carboxylic acid, are polar due to the presence of two electronegative atoms . They incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Scientific Research Applications

Antitubercular Activity

5-Chloroisoquinoline-1-carboxylic acid is used in the synthesis of antitubercular compounds. A novel series of compounds, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds demonstrated promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Colorimetric Reagent for Ruthenium

5-Hydroxyquinoline-8-carboxylic acid, derived from a similar isoquinoline structure, has been used as a colorimetric reagent for ruthenium detection. This compound was effective in quantitatively determining ruthenium in solutions (Breckenridge & Singer, 1947).

Inhibition of 5-Lipoxygenase Product Synthesis

A class of inhibitors for 5-lipoxygenase (5-LO) product synthesis, based on the structure of pirinixic acid, includes derivatives of isoquinoline. These compounds are potential suppressors of 5-LO product formation and may have implications in treating inflammatory and allergic diseases (Werz et al., 2008).

Antimicrobial Properties

5-Chloroisoquinoline-1-carboxylic acid derivatives, specifically [1,4]Diazepino[2,3-h]quinolone carboxylic acids, have shown interesting antibacterial activity, mainly against Gram-positive strains. Certain compounds exhibited significant antibacterial and antifungal activities (Al-Hiari et al., 2008).

Inhibition of Poly(ADP-Ribose) Polymerases

5-Aminoisoquinolin-1-one, synthesized from 1-chloroisoquinoline, is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs). This compound has shown significant protective activity in various disease models, indicating its potential in pharmaceutical applications (Threadgill, 2015).

Mass Spectrometric Analysis

1-Chloro-4-hydroxy-isoquinoline-3-carboxylic acid, a derivative of 5-Chloroisoquinoline-1-carboxylic acid, has been used in mass spectrometric studies. Its unique properties make it useful for the characterization of compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Safety And Hazards

The safety information for 5-Chloroisoquinoline-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The relevant papers for 5-Chloroisoquinoline-1-carboxylic acid are not specified in the available resources .

properties

IUPAC Name

5-chloroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMZDKJEIQAZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731395
Record name 5-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisoquinoline-1-carboxylic acid

CAS RN

1179149-33-7
Record name 5-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroisoquinoline-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
… Compound 19 (24.7 mg, 30%, free base) was prepared as a light green solid from 41 and 5-chloroisoquinoline-1-carboxylic acid (95) in a manner similar to that described for compound …
Number of citations: 33 pubs.acs.org

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